Terbinafine

Catalog No.
S544941
CAS No.
91161-71-6
M.F
C21H25N
M. Wt
291.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terbinafine

CAS Number

91161-71-6

Product Name

Terbinafine

IUPAC Name

(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine

Molecular Formula

C21H25N

Molecular Weight

291.4 g/mol

InChI

InChI=1S/C21H25N/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19/h5-7,9-14H,16-17H2,1-4H3/b9-5+

InChI Key

DOMXUEMWDBAQBQ-WEVVVXLNSA-N

SMILES

Array

solubility

0.63%
7.38e-04 g/L

Synonyms

(E)-N-(6,6-dimethyl-2-heptenynyl)-N-methyl-1-naphthalenementhamin hydrochloride, DA 5505, Lamisil, SF 86 327, SF 86-327, SF 86327, SF-86-327, SF86327, TDT 067, TDT-067, TDT067, terbinafine, terbinafine hydrochloride, Terbinafine, (Z)-, terbinafine, (Z)-isomer

Canonical SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21

Isomeric SMILES

CC(C)(C)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21

The exact mass of the compound Terbinafine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.63%7.38e-04 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes. It belongs to the ontological category of tertiary amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Terbinafine free base (CAS 91161-71-6) is a highly lipophilic, synthetic allylamine derivative widely utilized as a potent, fungicidal active pharmaceutical ingredient (API) and a selective squalene epoxidase inhibitor. Unlike the more commonly encountered terbinafine hydrochloride salt, the free base form is specifically procured for its distinct solubility profile, characterized by extremely low aqueous solubility (<2 μg/mL) but high solubility in organic solvents (e.g., ethanol, dichloromethane) and lipid phases [1]. This lipophilicity makes the free base an essential precursor and active component in the development of advanced hydrophobic drug delivery systems, such as polymersomes, lipid nanoparticles, and specialized non-aqueous transdermal or transungual formulations [2]. By irreversibly inhibiting fungal squalene epoxidase, terbinafine induces toxic intracellular squalene accumulation, offering a distinct fungicidal mechanism compared to fungistatic azoles[3].

Substituting terbinafine free base with its ubiquitous hydrochloride salt (CAS 78628-80-5) critically compromises formulation processes in hydrophobic nanocarrier and lipid-based topical development. The HCl salt's charge and aqueous solubility prevent efficient encapsulation into lipophilic polymer membranes without an additional, yield-reducing chemical conversion step back to the free base [1]. Furthermore, attempting to substitute terbinafine with first-generation allylamines like naftifine results in a severe drop in target binding affinity, as terbinafine possesses a unique tert-butylacetylene side chain that drives a nearly 7-fold increase in squalene epoxidase inhibition potency[2]. For procurement teams designing non-aqueous delivery vehicles or requiring maximum in vitro potency, the exact free base form of terbinafine is non-interchangeable.

Formulation Compatibility: Free Base vs. Hydrochloride Salt in Hydrophobic Nanocarriers

The free base form of terbinafine exhibits a solubility profile drastically different from the hydrochloride salt, which dictates its utility in advanced formulations. In studies developing drug-loaded polymersomes, terbinafine free base demonstrated the necessary lipophilicity to achieve direct 10% w/w drug-to-polymer loading into the hydrophobic membrane without disrupting vesicle assembly [1]. Furthermore, the free base achieves high solubility in ethanol (0.55 g/mL) and dichloromethane, whereas the HCl salt requires in situ neutralization with sodium carbonate and organic extraction to be usable in these lipophilic environments [2].

Evidence DimensionFormulation processability and organic solvent solubility
Target Compound DataTerbinafine free base: Direct 10% w/w loading in polymersomes; 0.55 g/mL solubility in ethanol
Comparator Or BaselineTerbinafine HCl: Requires base-conversion and organic extraction for hydrophobic encapsulation
Quantified DifferenceEliminates the need for a synthetic neutralization/extraction step, enabling direct high-capacity lipid loading
ConditionsRAFT-synthesized polymersome assembly and solvent solubility screening at 32 °C

Procuring the free base directly streamlines the manufacturing of hydrophobic nanocarriers and non-aqueous topicals by eliminating mandatory pre-formulation conversion steps.

Target Enzyme Inhibition: Terbinafine vs. Naftifine

Terbinafine's structural refinement—specifically the addition of a tert-alkyl side chain—grants it significantly higher binding affinity to fungal squalene epoxidase compared to first-generation allylamines. In microsomal assays using Trichophyton rubrum, terbinafine achieved an IC50 of 15.8 nM, acting as a potent non-competitive inhibitor[1]. In contrast, the comparator naftifine demonstrated a much weaker IC50 of 114.6 nM under identical conditions [1].

Evidence DimensionSqualene epoxidase inhibition (IC50)
Target Compound Data15.8 nM
Comparator Or BaselineNaftifine: 114.6 nM
Quantified Difference7.2-fold higher inhibitory potency for terbinafine
ConditionsMicrosomal squalene epoxidase activity assay from T. rubrum

Provides quantitative justification for selecting terbinafine over naftifine as the high-potency benchmark in antifungal drug discovery and susceptibility assays.

Cross-Kingdom Selectivity: Fungal vs. Mammalian Squalene Epoxidase

A critical procurement advantage of terbinafine in eukaryotic cell research is its extreme selectivity for fungal enzymes over mammalian counterparts, preventing interference with host cell cholesterol biosynthesis. Terbinafine inhibits fungal squalene epoxidase with an IC50 of 15.8 nM, but requires a concentration of 77 μM to inhibit rat liver squalene epoxidase [1]. This massive selectivity window ensures that terbinafine can be used in co-culture models without inducing mammalian sterol toxicity.

Evidence DimensionEnzyme selectivity ratio (IC50)
Target Compound DataFungal SE IC50 = 15.8 nM
Comparator Or BaselineMammalian (Rat liver) SE IC50 = 77 μM (77,000 nM)
Quantified Difference~4,800-fold selectivity for the fungal enzyme
ConditionsIn vitro enzyme inhibition assays comparing fungal microsomes to rat liver microsomes

Ensures researchers can selectively induce fungal cell death in complex host-pathogen co-cultures without disrupting mammalian cholesterol pathways.

In Vitro Antimicrobial Efficacy: Terbinafine vs. Naftifine against Dermatophytes

Beyond isolated enzyme kinetics, terbinafine translates its high binding affinity into superior whole-cell antimicrobial efficacy. In standardized disk diffusion and agar dilution testing against 43 clinical dermatophyte isolates, terbinafine exhibited a MIC50 of 0.01 μg/mL [1]. The closest in-class comparator, naftifine, required a 10-fold higher concentration to achieve the same inhibition threshold (MIC50 = 0.1 μg/mL) [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC50)
Target Compound Data0.01 μg/mL
Comparator Or BaselineNaftifine: 0.1 μg/mL
Quantified Difference10-fold greater whole-cell antimicrobial potency
ConditionsIn vitro susceptibility testing of 43 clinical dermatophyte isolates (Microsporum, Trichophyton, Epidermophyton)

Establishes terbinafine as the most potent allylamine standard for calibrating dermatophyte susceptibility panels and evaluating new antifungal agents.

Hydrophobic Nanocarrier and Polymersome Encapsulation

Because of its extremely low aqueous solubility and high lipophilicity, terbinafine free base is the optimal choice for direct encapsulation into the hydrophobic membranes of polymersomes, liposomes, and solid lipid nanoparticles [1]. Procuring the free base bypasses the need to chemically neutralize the HCl salt, streamlining the formulation of advanced transdermal and targeted delivery vectors.

Non-Aqueous Transungual Formulation Development

The free base's high solubility in ethanol and other organic permeation enhancers makes it the preferred API form for developing nail lacquers and non-aqueous topical solutions [2]. Its specific partitioning behavior allows for optimized delivery through the lipid-poor but highly keratinized nail plate compared to charged salt forms.

Selective Sterol Biosynthesis Inhibition Assays

Terbinafine is routinely procured as a benchmark positive control in sterol biosynthesis research. Its ~4,800-fold selectivity for fungal squalene epoxidase over the mammalian equivalent allows researchers to selectively halt ergosterol production in fungal models without causing off-target cholesterol depletion in mammalian host cells during co-culture experiments [3].

Physical Description

Solid

XLogP3

5.6

Hydrogen Bond Acceptor Count

1

Exact Mass

291.198699802 Da

Monoisotopic Mass

291.198699802 Da

Boiling Point

417.9

Heavy Atom Count

22

LogP

6.0 (LogP)
5.9

Appearance

Powder

Melting Point

195 - 198 °C

UNII

G7RIW8S0XP

GHS Hazard Statements

Aggregated GHS information provided by 157 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Terbinafine hydrochloride is indicated to treat fungal skin and nail infections caused by _Trichophyton_ species, _Microsporum canis_, _Epidermophyton floccosum_, and _Tinea_ species. Terbinafine hydrochloride also treats yeast infections of the skin caused by _Candida_ species and _Malassezia furfur_.
FDA Label
Terbinafine has FDA approval to treat onychomycosis that is suspected or proven to be caused by dermatophyte organisms. Indications for oral therapy include the following:

Livertox Summary

Terbinafine is an orally and topically active allylamine fungicidal agent which is used to treat superficial fungal infections of the skin and nails. Terbinafine has been clearly linked to rare instances of acute liver injury that can be severe and sometimes fatal.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antifungal Agents
Antifungal Agents

Pharmacology

Terbinafine is an allylamine antifungal that inhibits squalene epoxidase (also known as squalene monooxygenase) to prevent the formation of ergosterol and cause an accumulation of squalene, weakening the cell wall of fungal cells.[A1279,A1281,L9068] Terbinafine distributes into tissues and has a long terminal elimination half life, so the duration of action is long.[A1279] Overdose with terbinafine is rare, even above the therapeutic dose, so the therapeutic index is wide.[L9065,L9068] Patients taking oral terbinafine should have liver function tests performed prior to treatment to reduce the risk of liver injury.[L9065]
Terbinafine is a synthetic allylamine derivative with antifungal activity. Terbinafine exerts its effect through inhibition of squalene epoxidase, thereby blocking the biosynthesis of ergosterol, an important component of fungal cell membranes. As a result, this agent disrupts fungal cell membrane synthesis and inhibits fungal growth.

MeSH Pharmacological Classification

Enzyme Inhibitors

ATC Code

QS02CA90
D - Dermatologicals
D01 - Antifungals for dermatological use
D01A - Antifungals for topical use
D01AE - Other antifungals for topical use
D01AE15 - Terbinafine
D - Dermatologicals
D01 - Antifungals for dermatological use
D01B - Antifungals for systemic use
D01BA - Antifungals for systemic use
D01BA02 - Terbinafine

Mechanism of Action

Terbinafine inhibits the enzyme squalene monooxygenase (also called squalene epoxidase), preventing the conversion of squalene to 2,3-oxydosqualene, a step in the synthesis of ergosterol. This inhibition leads to decreased ergosterol, which would normally be incorporated into the cell wall, and accumulation of squalene. Generation of a large number of squalene containing vesicles in the cytoplasm may leach other lipids away from, and further weaken, the cell wall.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

91161-71-6

Absorption Distribution and Excretion

Oral terbinafine is >70% absorbed but only 40% bioavailable after first pass metabolism, reaching a Cmax of 1µg/mL with a Tmax of 2 hours an an AUC of 4.56µg\*h/mL. Over the course of a week, 1% topical terbinafine's Cmax increases from 949-1049ng/cm2 and the AUC increases from 9694-13,492ng/cm2/h.
Terbinafine is approximately 80% eliminated in urine, while the remainder is eliminated in feces. The unmetabolized parent drug is not present in urine.
A single 250mg oral dose of terbinafine has a volume of distribution at steady state of 947.5L or 16.6L/kg.
A single 250mg oral dose of terbinafine has a clearance of 76L/h or 1.11L/h/kg.

Metabolism Metabolites

Terbinafine can be deaminated to 1-naphthaldehyde by CYP2C9, 2B6, 2C8, 1A2, 3A4, and 2C19. 1-naphthaldehyde is then oxidized to 1-naphthoic acid or reduced to 1-naphthalenemethanol. Terbinafine can also be hydroxylated by CYP1A2, 2C9, 2C8, 2B6, and 2C19 to hydroxyterbinafine. Hydroxyterbinafine is then oxidized to carboxyterbinafine or N-demethylated by CYP3A4, 2B6, 1A2, 2C9, 2C8, and 2C19 to desmethylhydroxyterbinafine. Terbinafine can be N-demethylated to desmethylterbinafine. Desmethylterbinafine is then dihydroxylated to a desmethyldihydrodiol or hydroxylated to desmethylhydroxyterbinafine. Finally, terbinafine can be dihydroxylated to a dihydrodiol which is then N-demethylated to a desmethyldihydrodiol.
Terbinafine has known human metabolites that include N-Desmethylterbinafine, 1-Naphtaldehyde, and Hydroxyterbinafine.

Wikipedia

Terbinafine

FDA Medication Guides

LAMISIL
TERBINAFINE HYDROCHLORIDE
TABLET;ORAL
GRANULE;ORAL
NOVARTIS
03/29/2019

Biological Half Life

Oral terbinafine has an effective half life of approximately 36 hours. However, the terminal half life ranges from 200-400 hours as it distributes into skin and adipose tissue. 1% topical terbinafine's half life increases over the first seven days from approximately 10-40 hours.

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 09-12-2023
Darkes MJ, Scott LJ, Goa KL: Terbinafine: a review of its use in onychomycosis in adults. Am J Clin Dermatol. 2003;4(1):39-65. [PMID:12477372]
Ryder NS: Terbinafine: mode of action and properties of the squalene epoxidase inhibition. Br J Dermatol. 1992 Feb;126 Suppl 39:2-7. [PMID:1543672]
Meletiadis J, Chanock S, Walsh TJ: Human pharmacogenomic variations and their implications for antifungal efficacy. Clin Microbiol Rev. 2006 Oct;19(4):763-87. doi: 10.1128/CMR.00059-05. [PMID:17041143]
Hill S, Thomas R, Smith SG, Finlay AY: An investigation of the pharmacokinetics of topical terbinafine (Lamisil) 1% cream. Br J Dermatol. 1992 Oct;127(4):396-400. doi: 10.1111/j.1365-2133.1992.tb00461.x. [PMID:1419761]
Ryder NS, Frank I: Interaction of terbinafine with human serum and serum proteins. J Med Vet Mycol. 1992;30(6):451-60. [PMID:1287164]
Vickers AE, Sinclair JR, Zollinger M, Heitz F, Glanzel U, Johanson L, Fischer V: Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metab Dispos. 1999 Sep;27(9):1029-38. [PMID:10460803]
Jensen JC: Clinical pharmacokinetics of terbinafine (Lamisil). Clin Exp Dermatol. 1989 Mar;14(2):110-3. doi: 10.1111/j.1365-2230.1989.tb00904.x. [PMID:2689012]
FDA Approved Drug Products: Lamisil Terbinafine Hydrochloride Topical Cream (Discontinued)
FDA Approved Drug Products: Lamisil Terbinafine Hydrochloride Oral Tablets
Health Canada Approved Drug Products: Lamisil Terbinafine Oral Tablets, Topical Cream, and Topical Spray
Cayman Chemicals: Terbinafine MSDS
Chen et al. Small molecule targeting of a diapophytoene desaturase inhibits S. aureus virulence. Nature Chemical Biology, doi: 10.1038/nchembio.2003, published online 18 January 2016 http://www.nature.com/naturechemicalbiology

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